1-(2-Nitrophenethyl)cyclopropan-1-amine
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Overview
Description
1-(2-Nitrophenethyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H14N2O2. It features a cyclopropane ring attached to a 2-nitrophenethyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenethyl)cyclopropan-1-amine typically involves the reaction of 2-nitrophenethyl bromide with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenethyl)cyclopropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.
Substitution: The cyclopropane ring can undergo substitution reactions with various electrophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitro derivatives.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-(2-Nitrophenethyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenethyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenethyl)cyclopropan-1-amine: Similar structure but with the nitro group in the para position.
Cyclopropanamine derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness
1-(2-Nitrophenethyl)cyclopropan-1-amine is unique due to the presence of the nitro group in the ortho position, which can significantly influence its chemical reactivity and biological activity compared to its para-substituted analogs .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-[2-(2-nitrophenyl)ethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H14N2O2/c12-11(7-8-11)6-5-9-3-1-2-4-10(9)13(14)15/h1-4H,5-8,12H2 |
InChI Key |
NNUPFKLSNLEITL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCC2=CC=CC=C2[N+](=O)[O-])N |
Origin of Product |
United States |
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